molecular formula C15H21N3O2S B3566719 Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone

Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone

Cat. No.: B3566719
M. Wt: 307.4 g/mol
InChI Key: NSLYZUKQXRKOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone is a complex organic compound that features both piperidine and piperazine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure, which includes a thienylcarbonyl group, makes it an interesting subject for research in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method is efficient and yields high purity products. Another common method is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization and formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Mechanism of Action

The mechanism of action of Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone is unique due to its combination of piperidine and piperazine moieties, along with the thienylcarbonyl group. This structure provides a distinct set of chemical and biological properties that are not found in simpler piperidine or piperazine derivatives .

Properties

IUPAC Name

[4-(piperidine-1-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c19-14(13-5-4-12-21-13)16-8-10-18(11-9-16)15(20)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLYZUKQXRKOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone
Reactant of Route 2
Reactant of Route 2
Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone
Reactant of Route 3
Reactant of Route 3
Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone
Reactant of Route 4
Reactant of Route 4
Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone
Reactant of Route 5
Reactant of Route 5
Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone
Reactant of Route 6
Reactant of Route 6
Piperidyl 4-(2-thienylcarbonyl)piperazinyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.